4-Ahph-oba-glu
4-Ahph-oba-glu
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside, also known as 4-ahph-oba-glu, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
156913-43-8
VCID:
VC21166606
InChI:
InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1
SMILES:
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O
Molecular Formula:
C16H21NO9
Molecular Weight:
371.34 g/mol
4-Ahph-oba-glu
CAS No.: 156913-43-8
Cat. No.: VC21166606
Molecular Formula: C16H21NO9
Molecular Weight: 371.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside, also known as 4-ahph-oba-glu, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is slightly soluble (in water) and a weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 156913-43-8 |
| Molecular Formula | C16H21NO9 |
| Molecular Weight | 371.34 g/mol |
| IUPAC Name | 4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | XEXCWFKGYJFAQK-LMXXTMHSSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O |
| SMILES | C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
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